4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes chloro, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide typically involves multiple steps. One common route includes:
Sulfonation: The addition of a sulfonamide group.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonation can be achieved using chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same basic steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogenating agents for chlorination or bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also affect cellular pathways by altering the redox state or by binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Another compound with similar functional groups but different structural arrangement.
4-chloro-N-(3-sulfamoylphenyl)benzamide: Shares the sulfonamide group but differs in other functional groups and overall structure .
Uniqueness
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of chloro, nitro, and sulfonamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-2-3-9(6-12(8)15)16-22(20,21)10-4-5-11(14)13(7-10)17(18)19/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSNXGDDQHPDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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